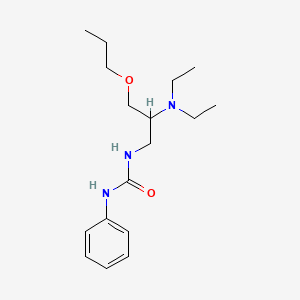
N-(2-(Diethylamino)-3-propoxypropyl)-N'-phenylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(Diethylamino)-3-propoxypropyl)-N’-phenylurea is a synthetic organic compound with a complex structure This compound is characterized by the presence of a diethylamino group, a propoxypropyl chain, and a phenylurea moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(Diethylamino)-3-propoxypropyl)-N’-phenylurea typically involves multiple steps. One common method starts with the reaction of diethylamine with 3-chloropropanol to form 2-(diethylamino)-3-propoxypropane. This intermediate is then reacted with phenyl isocyanate to yield the final product, N-(2-(Diethylamino)-3-propoxypropyl)-N’-phenylurea. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of N-(2-(Diethylamino)-3-propoxypropyl)-N’-phenylurea may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of automated systems ensures precise control over reaction parameters, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-(Diethylamino)-3-propoxypropyl)-N’-phenylurea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the diethylamino or propoxypropyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides; reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted urea derivatives.
Applications De Recherche Scientifique
N-(2-(Diethylamino)-3-propoxypropyl)-N’-phenylurea has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of N-(2-(Diethylamino)-3-propoxypropyl)-N’-phenylurea involves its interaction with specific molecular targets. The diethylamino group can interact with biological receptors or enzymes, modulating their activity. The propoxypropyl chain and phenylurea moiety contribute to the compound’s overall binding affinity and specificity. These interactions can influence various biochemical pathways, leading to the observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2-(Diethylamino)ethyl)-N’-phenylurea: Similar structure but lacks the propoxypropyl chain.
N-(2-(Diethylamino)-3-methoxypropyl)-N’-phenylurea: Contains a methoxy group instead of a propoxy group.
N-(2-(Diethylamino)-3-ethoxypropyl)-N’-phenylurea: Contains an ethoxy group instead of a propoxy group.
Uniqueness
N-(2-(Diethylamino)-3-propoxypropyl)-N’-phenylurea is unique due to the presence of the propoxypropyl chain, which can influence its chemical reactivity and biological activity
Propriétés
Numéro CAS |
86398-89-2 |
|---|---|
Formule moléculaire |
C17H29N3O2 |
Poids moléculaire |
307.4 g/mol |
Nom IUPAC |
1-[2-(diethylamino)-3-propoxypropyl]-3-phenylurea |
InChI |
InChI=1S/C17H29N3O2/c1-4-12-22-14-16(20(5-2)6-3)13-18-17(21)19-15-10-8-7-9-11-15/h7-11,16H,4-6,12-14H2,1-3H3,(H2,18,19,21) |
Clé InChI |
KIQIGQOPBDMNQR-UHFFFAOYSA-N |
SMILES canonique |
CCCOCC(CNC(=O)NC1=CC=CC=C1)N(CC)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



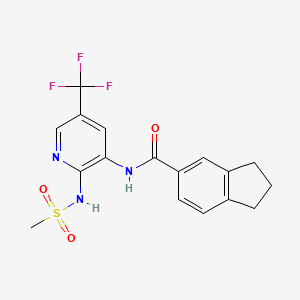
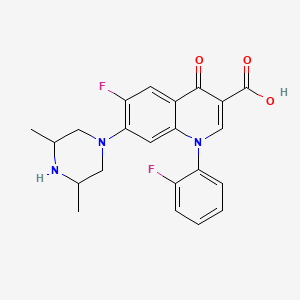
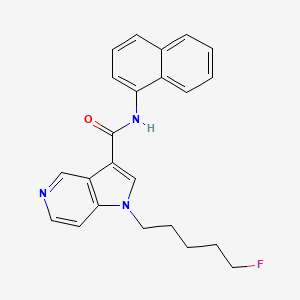
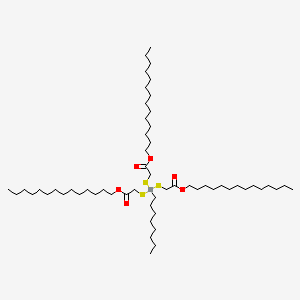
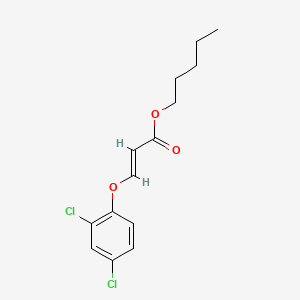
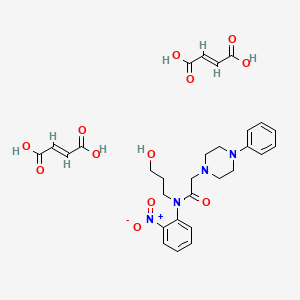
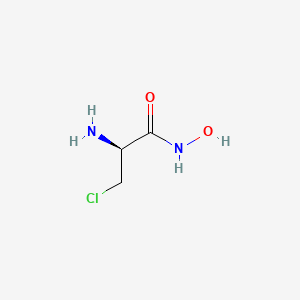
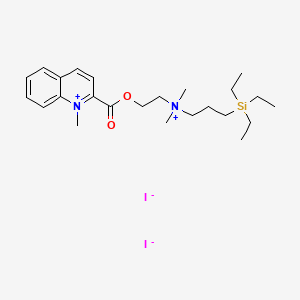
![(Z)-but-2-enedioic acid;1-[1-[5-chloro-2-(3,4-dichlorophenyl)sulfanylphenyl]ethyl]-4-(2-methoxyethyl)piperazine](/img/structure/B15183676.png)

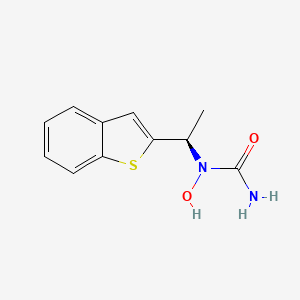
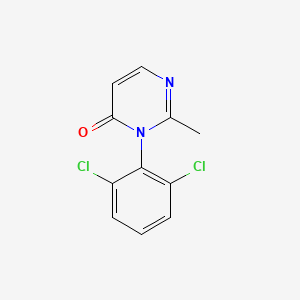
![N-[[[1-Oxo-3-[[2-(2-oxoimidazolidin-1-YL)ethyl]amino]propyl]amino]methyl]acrylamide](/img/structure/B15183710.png)
